(2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-7-1-2-8-13(12)18-16-19-15(20)14(22-16)9-3-5-11-6-4-10-21-11/h1-10H,(H,18,19,20)/b5-3+,14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPMLFSBLWLCH-HNBAAQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,5E)-2-((2-chlorophenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of the compound includes:
- A 2-chlorophenyl imine group.
- An allylidene moiety connected to a furan ring.
This unique combination of substituents is expected to influence its biological activity significantly.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
In a recent study, derivatives of thiazolidin-4-one were evaluated for their anticancer activity against several cancer cell lines. Compounds demonstrated IC50 values ranging from 5 to 15 µM, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | HeLa | 8 |
| C | A549 | 12 |
Antidiabetic Activity
Thiazolidin-4-one derivatives have been reported to exhibit antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This action enhances insulin sensitivity and glucose uptake in cells.
In a comparative study, the compound showed a significant reduction in blood glucose levels in diabetic rats when administered at doses of 50 mg/kg .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated considerable antioxidant activity with an IC50 value lower than that of standard antioxidants like vitamin C .
| Assay Type | IC50 (µM) | Standard (Vitamin C) IC50 (µM) |
|---|---|---|
| DPPH | 25 | 30 |
| ABTS | 20 | 25 |
Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 60 µg/mL .
The biological activities of thiazolidin-4-one derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and glucose metabolism.
- Receptor Modulation : Agonistic activity on PPARγ enhances metabolic functions.
- Radical Scavenging : The structural features allow for effective interaction with free radicals, reducing oxidative stress.
Case Studies
- Anticancer Study : A series of thiazolidinone compounds were tested on MCF-7 breast cancer cells. The most potent derivative induced apoptosis via mitochondrial pathways, leading to a significant decrease in cell viability.
- Diabetes Model : In diabetic rat models, administration of the compound resulted in improved glycemic control and lipid profiles, suggesting its potential as a therapeutic agent for diabetes management.
- Antimicrobial Testing : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations compared to standard antibiotics.
Scientific Research Applications
Antitumor Activity
Thiazolidinones have been extensively studied for their anticancer properties. Recent research indicates that derivatives of thiazolidinone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that integrate thiazolidine moieties with acridine structures have shown enhanced antiproliferative activity, suggesting a synergistic effect that could be harnessed in cancer therapy .
Case Study:
A study synthesized novel thiazolidine-2,4-dione-acridine hybrids, demonstrating that these compounds inhibited the metabolic activity of cancer cell lines effectively. The incorporation of different substituents on the thiazolidine ring was found to influence the potency of these compounds significantly.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research into thiazolidinone derivatives indicates their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Table: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that thiazolidinones possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Synthesis of Functional Materials
Thiazolidinone derivatives have been explored in material science for their potential use in creating functional materials such as sensors and catalysts. Their unique structural features allow for modifications that can enhance electrical conductivity or catalytic efficiency.
Case Study:
A study investigated the use of thiazolidinone-based compounds in organic photovoltaic cells, revealing that these materials could improve charge transport properties due to their conjugated systems .
Polymer Chemistry
Thiazolidinones can also serve as building blocks in polymer chemistry, contributing to the development of new polymeric materials with desirable mechanical and thermal properties. The incorporation of thiazolidinone units into polymer backbones has been shown to enhance thermal stability and mechanical strength.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazinone ring and propenyl group are susceptible to oxidation under specific conditions.
Key Reagents and Products
Mechanistic Insights :
-
Aromatic oxidation of the dihydropyridazinone core eliminates two hydrogen atoms, forming a fully conjugated pyridazinone system.
-
Epoxidation of the propenyl group follows an electrophilic addition mechanism, facilitated by peracid reagents like m-CPBA .
Reduction Reactions
Reductive transformations target the double bonds in the propenyl group and the dihydropyridazinone ring.
Key Reagents and Products
Notable Observations :
-
Catalytic hydrogenation selectively reduces the propenyl group without affecting the aromatic phenyl ring .
-
Strong reducing agents like LiAlH₄ may modify the piperidinyl substituent if reducible functionalities (e.g., amides) are present .
Substitution Reactions
The piperidinyl nitrogen and propenyl group serve as primary sites for nucleophilic/electrophilic substitutions.
Key Pathways
Case Study :
Comparison with Similar Compounds
Comparative Yields and Physical Properties
Key Observations :
- Yields for thiazolidin-4-one derivatives range from 62% to 85%, influenced by steric and electronic effects of substituents.
- Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in indazole derivatives ).
Stereochemical and Electronic Effects
Configuration and Stability
The (2Z,5E) configuration arises from restricted rotation around the C=N (imino) and C=C (allylidene) bonds. Comparative studies show:
Substituent Effects on Bioactivity
- 2-Chlorophenyl Group : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., α-amylase inhibition in pyrazole hybrids ).
- Furan-allylidene : The furan ring’s electron-rich nature may facilitate π-π stacking with biological targets, as seen in anti-Alzheimer’s thiadiazole hybrids .
Pharmacological Potential and Comparative Studies
Anti-Alzheimer’s Activity
Thiazolidinone-thiadiazole hybrids (e.g., (Z)-2-((5-Indazol-5-yl-thiadiazol)imino) derivatives) demonstrate acetylcholinesterase inhibition (IC₅₀ = 1.2–3.8 µM), attributed to dual binding via the thiazolidinone core and aromatic substituents . The furan-allylidene group in the target compound may enhance blood-brain barrier penetration due to its smaller size compared to methoxybenzylidene analogs.
α-Amylase Inhibition
Thiazolidinone-pyrazole hybrids (e.g., 5a–g in ) inhibit α-amylase with IC₅₀ values of 8–15 µM. The furan substituent’s planar structure could improve binding to the enzyme’s active site, analogous to nitrobenzylidene derivatives .
Anticancer Activity
While direct data for the target compound is unavailable, benzenesulfonamide-thiazolone derivatives () show cytotoxic effects against MCF-7 cells (IC₅₀ = 12–18 µM). The chlorophenyl and furan groups may synergize to enhance DNA intercalation or topoisomerase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
